molecular formula C13H12F3N3S B3037941 1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole CAS No. 672951-86-9

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole

Cat. No.: B3037941
CAS No.: 672951-86-9
M. Wt: 299.32 g/mol
InChI Key: ZUTOHUKVKDXYCH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a trifluorobut-3-enylsulfanyl group, and a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Trifluorobut-3-enylsulfanyl Group: This step involves the reaction of the triazole intermediate with a suitable trifluorobut-3-enylsulfanyl reagent under specific conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorobut-3-enylsulfanyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole can be compared with other similar compounds, such as:

    1-Benzyl-1,2,4-triazole: Lacks the trifluorobut-3-enylsulfanyl group, resulting in different chemical and biological properties.

    3-(3,4,4-Trifluorobut-3-enylsulfanyl)-1,2,4-triazole: Lacks the benzyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c14-11(12(15)16)6-7-20-13-17-9-19(18-13)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOHUKVKDXYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 4
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 6
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole

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